REACTION_CXSMILES
|
[C:1]([C:3]1[C:8]([F:9])=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].Cl>C(O)C.[Pd]>[NH2:2][CH2:1][C:3]1[C:8]([F:9])=[CH:7][CH:6]=[CH:5][N:4]=1
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Name
|
|
Quantity
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6.11 g
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Type
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reactant
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Smiles
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C(#N)C1=NC=CC=C1F
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvents removed at reduced pressure
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Type
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ADDITION
|
Details
|
The resulting solid was diluted with acetonitrile
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give 8.0 g of A as an off-white solid
|
Name
|
|
Type
|
|
Smiles
|
NCC1=NC=CC=C1F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |